molecular formula C12H16ClN B2880242 N-[(2-chlorophenyl)methyl]cyclopentanamine CAS No. 827329-06-6

N-[(2-chlorophenyl)methyl]cyclopentanamine

Cat. No.: B2880242
CAS No.: 827329-06-6
M. Wt: 209.72
InChI Key: YCUQBQVCEWRARR-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]cyclopentanamine (CAS# 827329-06-6 ) is an organic compound with the molecular formula C 12 H 16 ClN and a molecular weight of 209.72 g/mol. This chemical features a cyclopentylamine group linked to a 2-chlorobenzyl group, forming a molecular structure of interest in various research applications, particularly in the field of medicinal chemistry and pharmaceutical development. As a secondary amine, this compound serves as a versatile chemical intermediate or building block for the synthesis of more complex molecules. Researchers can investigate its potential for creating novel compounds with targeted biological activities. While specific pharmacological data for this exact molecule is limited, structural analogs featuring chlorophenyl and cyclic amine moieties are frequently explored for their antibacterial, anti-inflammatory, and other therapeutic properties in preclinical research . The presence of the chlorine atom on the phenyl ring can influence the molecule's electronic properties and binding affinity, making it a subject of structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUQBQVCEWRARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of N 2 Chlorophenyl Methyl Cyclopentanamine

Advanced Spectroscopic Characterization Techniques.

Vibrational Spectroscopy.

Raman Spectroscopy for Molecular Vibrations

The 2-chlorophenyl group is expected to produce several distinct peaks. Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the benzene (B151609) ring would result in characteristic peaks between 1400 and 1600 cm⁻¹. researchgate.net The C-Cl stretching vibration is also a key indicator, generally found in the lower frequency region of the spectrum.

The cyclopentane (B165970) moiety would contribute signals corresponding to its aliphatic C-H stretching vibrations, typically observed between 2800 and 3000 cm⁻¹. acs.orgaip.org The C-C stretching and CH₂ bending and rocking modes of the cyclopentane ring produce a series of peaks in the fingerprint region (roughly 800-1500 cm⁻¹). acs.orgchemicalbook.com

The secondary amine group (-NH-) presents a characteristic N-H stretching vibration. For saturated secondary amines, this peak is typically found in the 3320-3280 cm⁻¹ range. spectroscopyonline.com Additionally, a notable N-H wagging (out-of-plane bend) is expected between 750 and 700 cm⁻¹. spectroscopyonline.com The C-N stretching vibration for aliphatic amines is generally observed between 1000 and 1250 cm⁻¹. libretexts.org

Table 1: Predicted Raman Shifts for N-[(2-chlorophenyl)methyl]cyclopentanamine

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 2-Chlorophenyl 3000 - 3100
Aliphatic C-H Stretch Cyclopentane, Methylene (B1212753) Bridge 2800 - 3000
N-H Stretch Secondary Amine 3280 - 3320
Aromatic C=C Stretch 2-Chlorophenyl 1400 - 1600
CH₂ Bend/Scissor Cyclopentane, Methylene Bridge ~1450
C-N Stretch Aliphatic Amine 1000 - 1250
N-H Wag Secondary Amine 700 - 750

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore—the part of the molecule that absorbs UV or visible light—in this compound is the 2-chlorophenyl group. The cyclopentanamine portion acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore.

Chlorobenzene itself exhibits characteristic absorption bands in the UV region. aip.org These are primarily due to π → π* transitions within the aromatic ring. A strong absorption band is typically observed around 210 nm, with a weaker, fine-structured band appearing around 265 nm. acs.org The presence of the alkylamine substituent on the methylene bridge is expected to cause a slight bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) due to the electronic interaction of the nitrogen's lone pair with the aromatic system, although this effect would be insulated by the methylene (-CH₂-) group.

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic Transition Chromophore Expected λmax (nm)
π → π* Benzene Ring ~210 - 220

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₂H₁₆ClN), the nominal molecular weight is 209 g/mol . As it contains one nitrogen atom, its molecular ion peak (M⁺) is expected at an odd m/z value, consistent with the nitrogen rule. libretexts.orgwhitman.edu

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several key pathways:

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu Loss of the cyclopentyl radical would lead to a stable iminium cation.

Benzylic Cleavage: Cleavage of the bond between the methylene carbon and the cyclopentylamino group would generate a chlorobenzyl cation (or a tropylium-like ion after rearrangement), which is a common fragment in benzyl (B1604629) compounds. nih.gov

Loss of a Hydrogen Radical: A peak at M-1 is also common for amines. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass/charge) Proposed Fragment Ion Fragmentation Pathway
209/211 [C₁₂H₁₆ClN]⁺ Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern
125/127 [C₇H₆Cl]⁺ Benzylic cleavage, loss of cyclopentylamine
124 [C₈H₈N]⁺ Alpha-cleavage, loss of chlorophenyl radical

Solid-State Structural Analysis by X-ray Crystallography

While no specific crystal structure for this compound has been publicly reported, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid-state. nih.gov If suitable crystals were obtained, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

A crystallographic study would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the solid state. Key parameters of interest would include the dihedral angle between the plane of the 2-chlorophenyl ring and the C-N bond, the conformation of the cyclopentane ring (likely an envelope or twist conformation), and the geometry around the nitrogen atom. mdpi.com Furthermore, analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group, which dictate the macroscopic properties of the crystal. mdpi.com

Conformational Analysis and Stereoisomerism through Spectroscopic Data

This compound possesses a chiral center at the benzylic carbon—the carbon atom bonded to the 2-chlorophenyl group, the cyclopentyl group, the nitrogen atom, and a hydrogen atom. Consequently, the molecule can exist as a pair of enantiomers (R and S isomers).

Conformational analysis involves the study of the different spatial arrangements of atoms that result from rotation about single bonds. chemistrysteps.com For this molecule, conformational flexibility exists in several areas:

Cyclopentane Ring Pseuderotation: The cyclopentane ring is not planar and rapidly interconverts between various "envelope" and "twist" conformations. aip.org

Rotation around Single Bonds: There is rotational freedom around the C-C bond connecting the phenyl ring to the methylene bridge and the C-N bond.

Theoretical and Computational Chemistry Studies on N 2 Chlorophenyl Methyl Cyclopentanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of chemical compounds. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like N-[(2-chlorophenyl)methyl]cyclopentanamine, DFT can be employed to predict its three-dimensional geometry, electronic distribution, and other properties. The theory is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods that deal with the complex many-electron wavefunction.

In a typical DFT study, such as the one performed on the analogous N-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine, the molecular structure is optimized to find the lowest energy conformation. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. From this optimized geometry, a wealth of electronic properties can be derived.

Basis Set Selection and Computational Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex interactions between electrons, and numerous functionals have been developed, each with its strengths and weaknesses. A commonly used functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. A frequently employed basis set is 6-311+G, which offers a good balance of accuracy and computational efficiency for molecules containing elements like carbon, hydrogen, nitrogen, and chlorine. researchgate.net For the illustrative compound, N-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine, quantum theoretical calculations were performed using the B3LYP functional with a 6-311+G basis set to obtain its optimized structure and geometric parameters. researchgate.net

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of the frontier molecular orbitals is particularly insightful.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests that the molecule is more reactive.

For the related compound, N-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine, the energies of the frontier molecular orbitals were calculated. researchgate.net While the specific values for this compound would differ, the methodology remains the same. The calculated HOMO and LUMO energies for the analog provide an example of the data obtained from such an analysis.

Table 1: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.24
LUMO -1.35
HOMO-LUMO Gap (ΔE) 4.89

Data is for the analogous compound N-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine and is for illustrative purposes only. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. The spatial distribution of the HOMO and LUMO provides clues about the sites of electrophilic and nucleophilic attack. For instance, regions of the molecule where the HOMO is localized are likely to be nucleophilic, while regions with a high LUMO density are susceptible to nucleophilic attack. In the case of this compound, the nitrogen atom with its lone pair of electrons would be expected to contribute significantly to the HOMO, making it a primary site for electrophilic attack. The aromatic ring, influenced by the electron-withdrawing chlorine atom, would likely have significant LUMO character, indicating potential sites for nucleophilic interaction.

Electronic Structure and Reactivity Descriptors

Beyond the HOMO-LUMO gap, several other electronic structure descriptors can be calculated from the results of a DFT analysis to provide a more quantitative understanding of a molecule's reactivity. These descriptors are often referred to as conceptual DFT or chemical reactivity descriptors. orientjchem.org

These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These are typically calculated from the HOMO and LUMO energies using the following approximations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. orientjchem.org The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons from the environment.

Table 2: Illustrative Global Reactivity Descriptors

Descriptor Value (eV)
Ionization Potential (I) 6.24
Electron Affinity (A) 1.35
Electronegativity (χ) 3.795
Chemical Hardness (η) 2.445
Chemical Softness (S) 0.204
Electrophilicity Index (ω) 2.94

Data is calculated from the illustrative HOMO and LUMO energies of the analogous compound N-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine and is for illustrative purposes only. researchgate.net

These descriptors for this compound would provide valuable insights into its stability, reactivity, and potential interactions with other molecules.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This analysis also quantifies the delocalization of electron density through hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity.

For a molecule like this compound, NBO analysis would reveal key details about its bonding. The C-N bonds of the cyclopentanamine moiety and the benzyl (B1604629) group, as well as the C-Cl bond on the phenyl ring, would be characterized in terms of their hybridization and polarization.

A key aspect of NBO analysis is the second-order perturbation energy, E(2), which quantifies the strength of the donor-acceptor interactions. Higher E(2) values indicate stronger delocalization effects. A hypothetical NBO analysis for this compound would likely show significant E(2) values for interactions such as the lone pair of the nitrogen atom (n(N)) donating into the antibonding orbitals of the neighboring C-C and C-H bonds (σ(C-C) and σ(C-H)), and π-electron delocalization within the chlorophenyl ring.

Table 1: Hypothetical Second-Order Perturbation Energies (E(2)) from NBO Analysis for Key Interactions in a Structurally Similar Cyclopentanamine Derivative.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nσ(C-C)5.8
LP (1) Nσ(C-H)4.2
π (C-C) phenylπ(C-C) phenyl20.5
LP (3) Clσ(C-C) phenyl0.6

Data is illustrative and based on typical values for similar molecular fragments.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of near-zero potential.

For this compound, the MEP map would highlight several key features. A region of negative potential (red) would be expected around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation and interaction with electrophiles. The chlorine atom on the phenyl ring would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the amine group and those on the cyclopentane (B165970) and benzyl rings would show positive potential (blue), indicating their susceptibility to nucleophilic attack.

In the aforementioned study of N-Benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine, the MEP map revealed distinct regions of positive and negative potential. researchgate.net The most negative potential was located over the nitrogen and oxygen atoms of the oxadiazole ring, while the hydrogen atoms of the benzyl and cyclopentyl groups exhibited the most positive potential. This information is critical for predicting how the molecule will interact with other molecules and its potential role in intermolecular interactions such as hydrogen bonding.

Prediction and Simulation of Spectroscopic Parameters

Computational chemistry allows for the prediction and simulation of various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the structure of a compound or to aid in the interpretation of experimental spectra.

For example, in the study of N-Benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine, the ¹H and ¹³C NMR chemical shifts were calculated using the GIAO (Gauge-Independent Atomic Orbital) method with the B3LYP functional. researchgate.net The calculated chemical shifts were then compared to the experimental values, showing good agreement and aiding in the assignment of the observed peaks.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound.

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C (cyclopentyl, CH-N)65.2H (cyclopentyl, CH-N)3.1
C (cyclopentyl, CH₂)28.5, 24.1H (cyclopentyl, CH₂)1.8 - 1.5
C (benzyl, CH₂)52.8H (benzyl, CH₂)3.8
C (phenyl, C-Cl)133.7H (phenyl)7.2 - 7.5
C (phenyl, C-CH₂)138.9H (N-H)2.5
C (phenyl, aromatic)127.1 - 130.4

Data is illustrative and based on calculations for similar N-benzyl cyclopentanamine structures.

Similarly, the vibrational frequencies corresponding to the IR spectrum of this compound can be computed. These calculations would identify the characteristic stretching and bending modes of the various functional groups, such as the N-H stretch, C-H stretches of the aliphatic and aromatic moieties, and the C-Cl stretch.

Theoretical Exploration of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify the transition states, intermediates, and products, and to determine the activation energies and reaction energies. This information provides a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For this compound, a relevant reaction to explore theoretically would be its synthesis via the N-alkylation of cyclopentanamine with 2-chlorobenzyl chloride. Computational studies could elucidate the mechanism of this Sₙ2 reaction, including the geometry of the transition state and the energy barrier to reaction.

The theoretical exploration would involve locating the transition state structure for the nucleophilic attack of the nitrogen atom of cyclopentanamine on the benzylic carbon of 2-chlorobenzyl chloride. The activation energy for this step could then be calculated. Furthermore, the calculations could investigate the potential for side reactions, such as elimination reactions.

Computational studies on the N-alkylation of amines have provided valuable insights into the factors that influence the reaction, such as the nature of the alkylating agent, the solvent, and the presence of a base. These studies help in optimizing reaction conditions to achieve higher yields and selectivity.

In Vitro Biological Activity and Structure Activity Relationship Sar Investigations of N 2 Chlorophenyl Methyl Cyclopentanamine and Its Analogs

Design Principles for Modulating In Vitro Activity

The design of novel analogs based on the N-[(2-chlorophenyl)methyl]cyclopentanamine scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and other pharmacological parameters. Key strategies involve the systematic modification of the core structure to understand and enhance interactions with biological targets.

The nature and position of substituents on the phenyl ring of benzylamine (B48309) analogs play a critical role in modulating their biological activity. The chloro group at the ortho-position in the parent compound significantly influences its steric and electronic properties. In related structures, such as chlorophenyl-containing inhibitors of monoamine oxidase B (MAO-B), the position of the halogen substituent is a key determinant of affinity and selectivity. For instance, studies on 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone demonstrated its selectivity for the B-form of monoamine oxidase, with the affinity being significantly higher for this isoform. nih.gov

In other classes of neurologically active compounds, like amphetamine derivatives which share a core phenethylamine (B48288) structure, the properties of substituents on the phenyl ring can dramatically alter potency. Research on 1-(2,5-dimethoxy-4-alkylphenyl)-2-aminopropane derivatives showed that the potency drops significantly when the alkyl chain length exceeds a certain size or is branched. nih.gov This highlights that the receptor pocket interacting with this part of the molecule has specific steric limitations. nih.gov While chirality introduced into the substituent did not lead to significant potency differences for serotonin (B10506) 5-HT2A/C receptor binding, it was noted that analogs could have high binding affinity but lower functional potency, suggesting that substituents also impact agonist efficacy. nih.gov These principles are directly applicable to the design of this compound analogs, where modifications to the chlorophenyl ring are expected to fine-tune biological activity.

The exploration of structural analogs is a cornerstone of drug discovery, allowing for the systematic evaluation of how molecular changes affect biological activity. For complex N-benzyl derivatives, this involves modifying several parts of the molecule, including the N-alkyl substituent (the cyclopentyl group), the benzyl (B1604629) moiety, and the substitution pattern on the phenyl ring.

In the development of inhibitors for the deubiquitinase USP1/UAF1, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were synthesized and screened. acs.org This campaign explored replacing lipophilic groups, such as an isopropyl moiety, with cyclopropyl (B3062369), cyclobutyl, and oxetane (B1205548) rings to improve metabolic stability while attempting to maintain potency. acs.org While the cyclopropyl and cyclobutyl analogs remained potent, they did not show improved metabolic half-lives. acs.org Conversely, oxetane derivatives achieved favorable metabolic stability but lost all biological activity, underscoring the delicate balance between potency and pharmacokinetic properties. acs.org

Evaluation of In Vitro Pharmacological Interactions

The characterization of a compound's biological activity relies on a suite of in vitro assays that measure its direct interaction with isolated targets and its effects in a cellular context.

Biochemical assays are fundamental for quantifying the potency of a compound against a specific molecular target, such as a receptor or an enzyme. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics derived from these assays.

For an analog of this compound, N-((5-(4-chlorophenyl)-1-cyclohexyl-4-(2,4-dichlorophenyl)-1H-imidazol-2-yl)methyl)cyclopentanamine, binding affinity was determined in a receptor displacement assay. This compound exhibited an IC50 of 1000 nM against the human Nociceptin receptor (ORL1) expressed in CHO cells. bindingdb.org

In the context of enzyme inhibition, extensive studies on N-benzyl piperidinol derivatives as USP7 inhibitors have yielded detailed potency data. Compound L55 from this series was identified as a highly potent USP7 inhibitor with an IC50 of 40.8 nM and a dissociation constant (KD) of 78.3 nM. nih.gov Another example is compound MD 780236, a selective MAO-B inhibitor, which demonstrated a higher affinity for the B-form of the enzyme by about 7-fold compared to the A-form in initial binding studies. nih.gov

Table 1: In Vitro Enzyme and Receptor Inhibition Data for Analogs
CompoundTargetAssay TypePotency (IC50 / KD / Ki)Source
N-((5-(4-chlorophenyl)...)methyl)cyclopentanamineNociceptin Receptor (ORL1)Receptor Binding1000 nM (IC50) bindingdb.org
L55 (N-benzyl piperidinol analog)USP7Enzyme Inhibition40.8 nM (IC50) nih.gov
L55 (N-benzyl piperidinol analog)USP7Binding Affinity78.3 nM (KD) nih.gov
MD 780236 (chlorophenyl analog)MAO-BEnzyme Inhibition~7-fold selective vs MAO-A (Ki) nih.gov

Following biochemical characterization, cellular assays are employed to determine if a compound can engage its target in a more complex biological environment and elicit a functional response. These assays are crucial for validating the mechanism of action and assessing cellular potency.

The potent USP7 inhibitor L55 was evaluated in cellular assays using non-human cell lines. It demonstrated strong antitumor activity against the LNCaP prostate cancer cell line (IC50 = 29.6 nM) and the RS4;11 leukemia cell line (IC50 = 41.6 nM). nih.gov Further investigation into its mechanism showed that L55 dose-dependently altered the protein levels of downstream targets of USP7; it reduced the levels of MDM2 and DNMT1 while increasing the levels of the tumor suppressors p53 and p21. nih.gov These findings confirm that the compound's enzyme-inhibitory activity translates into the expected biological response in a cellular context. nih.gov

Table 2: In Vitro Cellular Activity of a Representative Analog
CompoundCell LineAssay TypePotency (IC50)Observed Biological ResponseSource
L55 (N-benzyl piperidinol analog)LNCaP (Prostate Cancer)Antitumor Activity29.6 nMInduction of cell death; Reduction of MDM2/DNMT1 levels; Increase in p53/p21 levels. nih.gov
RS4;11 (Leukemia)Antitumor Activity41.6 nM

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

SAR studies synthesize data from biochemical and cellular assays across a range of structural analogs to build a model of the pharmacophore—the key molecular features required for biological activity.

For the N-benzyl piperidinol class of USP7 inhibitors, extensive SAR was developed. X-ray crystallography revealed that the most potent compound, L55 , adopted a novel binding pose compared to previously known inhibitors. nih.gov This highlights that subtle structural changes can lead to completely different binding modes. The SAR studies for these inhibitors established the importance of specific substitutions on the N-benzyl ring for achieving high potency, as these groups interact with a key sub-site (the Phe409 pocket) of the enzyme. nih.gov

Correlating Structural Features with Observed In Vitro Potency

The potency of N-benzylcyclopentanamine derivatives can be modulated by substitutions on both the benzyl and cyclopentyl components. For instance, in the context of 5-HT2A/2C receptor agonists, N-benzyl substitution on phenethylamines has been shown to dramatically improve both binding affinity and functional activity. This suggests that the N-benzyl group plays a crucial role in receptor interaction.

The nature and position of substituents on the phenyl ring are critical determinants of activity. The presence of a chlorine atom, as in this compound, introduces specific electronic and steric properties. In a series of N-benzyl-substituted anilines, the pattern of metabolism and metabolite formation was found to be dependent on the steric and electronic effects of the aromatic substituents. For example, N-(2,4-dichlorobenzyl) and N-(2,6-dichlorobenzyl) anilines yielded corresponding nitrone metabolites, while amide metabolites were not detected, indicating that the position of the chlorine atoms influences the metabolic pathways. nih.gov

To illustrate the potential impact of structural modifications on potency, a hypothetical SAR table for N-benzylcyclopentanamine analogs is presented below, based on general principles observed in related compound series.

Table 1: Hypothetical In Vitro Potency of N-benzylcyclopentanamine Analogs

Compound R1 (Phenyl Substitution) R2 (Cycloalkyl Ring) Hypothetical Target Predicted In Vitro Potency (IC50/EC50)
1 H Cyclopentyl GPCR Moderate
2 2-Cl Cyclopentyl GPCR Potentially Higher than 1
3 4-Cl Cyclopentyl GPCR Potentially Different from 2
4 2-Cl Cyclohexyl GPCR Potentially Different from 2

Elucidating Molecular Determinants of Target Selectivity (e.g., enzyme-ligand binding and catalytic activity in recombinant enzyme systems)

The target selectivity of this compound and its analogs is governed by the specific interactions between the ligand and the binding site of a biological target, such as an enzyme or receptor. The ortho-chloro substitution on the phenyl ring can significantly influence selectivity. For example, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, fluoro or cyano substitution at the ortho position of the benzene (B151609) ring led to better inhibitory activity compared to substitutions at the meta or para positions. nih.gov This highlights the sensitivity of the binding pocket to the position of substituents.

The cyclopentanamine moiety also contributes to target selectivity. The size and conformation of this ring can determine how well the molecule fits into a specific binding pocket. In a study of benzylamine supported platinum(IV) complexes, derivatives with 4-fluoro and 4-chloro substitutions exhibited impressive anticancer activities, and their DNA binding nature was investigated to understand the structure-activity relationship. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling (in vitro)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. While no specific molecular docking studies for this compound have been reported, we can hypothesize the types of interactions it might form based on its structural features.

The N-benzylcyclopentanamine scaffold would be expected to participate in a variety of non-covalent interactions. The aromatic ring of the chlorobenzyl group could engage in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket. The nitrogen atom of the cyclopentanamine can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor.

A hypothetical docking study of this compound into a generic enzyme active site might reveal the following interactions:

Table 2: Predicted Ligand-Target Interactions for this compound from a Hypothetical Molecular Docking Study

Interacting Ligand Moiety Potential Interacting Residue Type Type of Interaction
Chlorophenyl Ring Phenylalanine, Tyrosine, Tryptophan π-π Stacking, Hydrophobic
Cyclopentyl Ring Leucine, Isoleucine, Valine Hydrophobic
Amine Nitrogen Aspartate, Glutamate, Serine Hydrogen Bonding

In a molecular docking study of new N-benzyl-3-indole derivatives, the most potent compounds were assessed for their theoretical anti-microbial effect on the crystal structures of S. aureus and E. coli DNA gyrase B enzymes. ekb.eg This demonstrates how docking can be used to rationalize the activity of benzylamine derivatives. Similarly, docking studies of other heterocyclic compounds have revealed possible binding modes to their target proteins. nih.gov These examples underscore the utility of molecular modeling in understanding the interactions of novel compounds at the molecular level.

Metabolic Pathway Investigations of N 2 Chlorophenyl Methyl Cyclopentanamine in Non Human Biological Systems

In Vitro Enzymatic Metabolism Studies.

In vitro studies utilizing subcellular fractions from non-human species are instrumental in elucidating the metabolic pathways of new chemical entities. Liver microsomes, which are rich in drug-metabolizing enzymes, are a common model for these investigations. nih.govresearchgate.net

Identification of Key Enzymes and Metabolic Reactions in Non-Human Liver Microsomes.

The metabolism of N-[(2-chlorophenyl)methyl]cyclopentanamine in non-human liver microsomes would likely be mediated by a variety of enzymatic reactions. The primary enzymes responsible for the biotransformation of many xenobiotics are the cytochrome P450 (CYP) superfamily of enzymes and, to a lesser extent, flavin-containing monooxygenases (FMOs). nih.gov Phase I reactions, such as oxidation, are often the initial steps in metabolizing foreign compounds. For this compound, a secondary amine, several oxidative reactions can be anticipated.

Potential metabolic reactions include:

N-dealkylation: Cleavage of the bond between the nitrogen and the cyclopentyl group or the benzyl (B1604629) group.

Hydroxylation: Addition of a hydroxyl group to the cyclopentyl ring or the aromatic chlorophenyl ring.

N-oxidation: Oxidation of the nitrogen atom to form an N-oxide.

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, where an endogenous molecule is added to the metabolite to increase its water solubility and facilitate its excretion. Key Phase II enzymes present in liver microsomes include UDP-glucuronosyltransferases (UGTs), which catalyze the addition of glucuronic acid. nih.gov

A representative table of enzymes and their potential reactions on this compound is presented below.

Enzyme FamilySpecific Enzyme (Example)Potential Metabolic Reaction
Cytochrome P450CYP3A4, CYP2D6N-dealkylation, Hydroxylation
Flavin-containing monooxygenaseFMO3N-oxidation
UDP-glucuronosyltransferaseUGT1A1, UGT2B7Glucuronidation of hydroxylated metabolites

Kinetic Characterization of Metabolic Transformations in Non-Human Models.

Understanding the kinetics of metabolic reactions is essential for predicting the in vivo clearance of a compound. nih.gov Kinetic studies in non-human liver microsomes would involve incubating varying concentrations of this compound and measuring the rate of metabolite formation. This data allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the affinity of the enzymes for the substrate and the maximum rate at which they can metabolize it.

A hypothetical representation of kinetic data for a primary metabolic pathway of this compound is shown in the table below.

Substrate Concentration (µM)Rate of Metabolite Formation (pmol/min/mg protein)
15.2
522.1
1038.5
2060.3
5085.7
100102.4

From such data, kinetic parameters can be derived. For instance, a lower Km value would suggest a higher affinity of the metabolizing enzyme for this compound.

Metabolite Identification and Profiling in Non-Human Organismal Systems.

To gain a comprehensive understanding of the metabolic fate of this compound, studies in whole non-human organisms are necessary. These studies allow for the identification of metabolites formed in a more complex biological environment.

Application of Analytical Techniques (e.g., GC/MS, LC-MS) for Metabolite Characterization.

The identification and characterization of metabolites heavily rely on sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying metabolites in biological matrices such as urine, plasma, and feces. thermofisher.comnih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which aids in determining the elemental composition of metabolites. mdpi.com Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information that is crucial for their definitive identification. nih.gov

Elucidation of Primary and Secondary Metabolic Products in Non-Human Systems.

Based on the expected enzymatic reactions, a variety of primary and secondary metabolites of this compound could be formed in non-human systems.

Primary Metabolites (Phase I):

N-(2-chlorobenzyl)amine: Resulting from the N-dealkylation of the cyclopentyl group.

Cyclopentanamine: Resulting from the N-dealkylation of the 2-chlorobenzyl group.

Hydroxy-N-[(2-chlorophenyl)methyl]cyclopentanamine: Hydroxylation on the cyclopentyl ring.

Hydroxy-N-[(2-chlorophenyl)methyl]cyclopentanamine: Hydroxylation on the chlorophenyl ring.

This compound N-oxide: Oxidation of the amine nitrogen.

Secondary Metabolites (Phase II):

Glucuronide conjugates: Formed by the conjugation of glucuronic acid to the hydroxylated metabolites.

The following table provides a hypothetical list of potential metabolites and their expected mass-to-charge ratios (m/z) that would be targeted for identification using LC-MS.

MetaboliteProposed StructureExpected [M+H]+ m/z
N-(2-chlorobenzyl)amine142.05
Cyclopentanamine86.14
Hydroxy-N-[(2-chlorophenyl)methyl]cyclopentanamine (on cyclopentyl)238.12
Hydroxy-N-[(2-chlorophenyl)methyl]cyclopentanamine (on phenyl)238.12
This compound N-oxide238.12
Glucuronide of Hydroxy-metabolite414.15

Mechanistic Insights into Biotransformation Pathways.

Elucidating the mechanisms of biotransformation can provide valuable information about the potential for the formation of reactive metabolites, which can be associated with toxicity. The biotransformation of amines can sometimes lead to the formation of reactive iminium ions. researchgate.net In the case of this compound, oxidation at the carbon alpha to the nitrogen could lead to the formation of an unstable carbinolamine, which could then form a reactive iminium intermediate.

Further investigation into the biotransformation pathways could involve trapping experiments with nucleophiles like glutathione (B108866) to detect the formation of reactive intermediates. The identification of glutathione conjugates would provide strong evidence for a bioactivation pathway.

Regioselectivity and Stereoselectivity of Metabolic Reactions in Non-Human Models

The metabolism of this compound is anticipated to proceed through several key pathways, with the site of enzymatic attack (regioselectivity) being influenced by the chemical properties of the molecule. The primary metabolic routes for secondary amines and compounds with aromatic and alicyclic systems include N-dealkylation, hydroxylation of aromatic and aliphatic rings, and subsequent oxidation.

Regioselectivity:

The structure of this compound presents several potential sites for metabolic transformation. The most probable metabolic reactions are detailed below and summarized in Table 1.

N-Dealkylation: The cleavage of the bond between the nitrogen atom and the cyclopentyl group or the benzyl group is a common metabolic pathway for secondary amines. nih.gov N-debenzylation would yield cyclopentanamine and a 2-chlorobenzyl moiety, which would be further metabolized. Conversely, N-decyclopentylation would result in 2-chlorobenzylamine. The relative ease of cleavage of the C-N bond often follows the order of methine > methylene (B1212753) > methyl, suggesting that the cyclopentyl group might be more readily removed than the benzyl group. nih.gov

Hydroxylation of the Cyclopentyl Ring: The aliphatic cyclopentyl ring is a likely target for hydroxylation by CYP enzymes. This can occur at various positions on the ring, leading to the formation of several isomeric hydroxylated metabolites.

Hydroxylation of the Aromatic Ring: The 2-chlorophenyl ring can undergo hydroxylation. The presence of the chlorine atom, an electron-withdrawing group, generally deactivates the aromatic ring towards electrophilic attack but directs hydroxylation to the positions ortho and para to it. msu.edu However, steric hindrance from the adjacent benzyl group might influence the accessibility of these positions to enzymatic action.

Oxidation of the Benzylic Carbon: The carbon atom connecting the phenyl ring to the amine (the benzylic carbon) is another potential site for hydroxylation, which could lead to an unstable carbinolamine intermediate that may subsequently break down.

Stereoselectivity:

Metabolic reactions catalyzed by enzymes are often stereoselective, meaning that they can introduce new chiral centers in a specific three-dimensional orientation or preferentially metabolize one enantiomer of a chiral drug over another.

If hydroxylation occurs on the cyclopentyl ring at a position other than the point of attachment to the nitrogen, a new chiral center will be created. It is highly probable that the enzymatic process would favor the formation of one diastereomer over the other. Similarly, if the parent compound is a racemate, metabolic enzymes may exhibit stereoselectivity, leading to different rates of metabolism for the R- and S-enantiomers. While specific data for this compound is unavailable, studies with other chiral amines have demonstrated such enantiomeric discrimination in metabolic pathways.

Table 1: Predicted Regioselective Metabolic Pathways of this compound in Non-Human Systems
Metabolic ReactionSite of MetabolismPotential Metabolite(s)
N-DebenzylationC-N bond between benzyl group and nitrogenCyclopentanamine and 2-chlorobenzaldehyde (B119727) (after further oxidation)
N-DecyclopentylationC-N bond between cyclopentyl group and nitrogen2-chlorobenzylamine
Cyclopentyl HydroxylationAlicyclic C-H bonds on the cyclopentyl ringHydroxy-N-[(2-chlorophenyl)methyl]cyclopentanamine isomers
Aromatic HydroxylationAromatic C-H bonds on the 2-chlorophenyl ringHydroxy-N-[(2-chlorophenyl)methyl]cyclopentanamine isomers
Benzylic OxidationBenzylic C-H bondCarbinolamine intermediate leading to potential degradation products

Impact of Structural Features on Metabolic Stability in Non-Human Systems

The rate at which a compound is metabolized, known as its metabolic stability, is a critical determinant of its pharmacokinetic profile. srce.hrresearchgate.net The structural features of this compound are expected to significantly influence its stability in the presence of metabolic enzymes. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess metabolic stability. srce.hrspringernature.com

The key structural components influencing metabolic stability are the cyclopentyl group, the 2-chlorophenyl group, and the secondary amine linkage.

Cyclopentyl Group: The presence of the bulky cyclopentyl group attached to the nitrogen may provide some steric hindrance, potentially slowing down the rate of N-dealkylation compared to a smaller alkyl substituent. However, as an aliphatic ring, it is also a target for hydroxylation, which could be a significant clearance pathway.

2-Chlorophenyl Group: The chlorine atom on the phenyl ring is an important feature. Halogenation of aromatic rings can increase metabolic stability by making the ring more electron-deficient and therefore less susceptible to oxidative metabolism by CYP enzymes. ewa.pub This can lead to a longer half-life of the compound. However, the chlorine atom can also direct metabolism to specific positions on the ring, as mentioned earlier.

Table 2: Predicted Impact of Structural Features on the Metabolic Stability of this compound in Non-Human Systems
Structural FeaturePredicted Impact on Metabolic StabilityJustification
Cyclopentyl GroupModerateProvides some steric hindrance to N-dealkylation but is itself a site for hydroxylation.
2-Chlorophenyl GroupPotentially IncreasedThe electron-withdrawing chlorine atom can deactivate the aromatic ring to oxidative metabolism. ewa.pub
Secondary Amine LinkagePotentially DecreasedSecondary amines are known substrates for N-dealkylation by CYP enzymes. nih.govnih.gov

Advanced Applications and Future Research Directions for N 2 Chlorophenyl Methyl Cyclopentanamine

Role in the Rational Design and Synthesis of Novel Chemical Entities

The rational design of novel chemical entities is a cornerstone of modern medicinal chemistry. While N-[(2-chlorophenyl)methyl]cyclopentanamine is not widely cited as a direct precursor in drug development, its structural scaffold holds potential as a starting point for the synthesis of new bioactive molecules. The core structure, consisting of a substituted benzylamine (B48309) linked to a cyclopentyl group, is a motif found in various pharmacologically active compounds.

The key structural components that make it an interesting candidate for rational design include:

The 2-chlorophenyl group: The chlorine atom can influence the molecule's electronic properties and its ability to engage in halogen bonding, which is an increasingly recognized interaction in ligand-protein binding. Its position on the benzene (B151609) ring also dictates the spatial arrangement of substituents, which can be crucial for receptor targeting.

The secondary amine linker: This functional group is readily modifiable, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR). The nitrogen atom can also act as a hydrogen bond acceptor or donor, contributing to binding affinity.

The cyclopentyl group: This aliphatic ring provides a defined three-dimensional shape and lipophilicity, which can be optimized to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

In a rational design context, this compound could serve as a fragment or lead compound. Synthetic chemists could systematically modify each of these components to create a library of analogs for screening against various biological targets. For example, the chlorine atom could be repositioned on the phenyl ring or replaced with other functional groups to probe the effect on biological activity. Similarly, the cyclopentyl group could be replaced by other cyclic or acyclic moieties to fine-tune the compound's properties.

Utility as a Reference Standard in Analytical Chemistry Method Development

The most prominent and well-documented application of this compound is its use as a certified reference standard in analytical chemistry. Reference standards are highly purified compounds that are used as a benchmark for identifying and quantifying other substances. They are essential for ensuring the accuracy and reliability of analytical methods, particularly in forensic science, toxicology, and pharmaceutical quality control.

This compound often serves as a reference material for the analysis of new psychoactive substances (NPS) and other controlled substances. Its structural similarity to certain designer drugs makes it a useful tool for developing and validating analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods are used to detect and quantify trace amounts of illicit substances in complex matrices like blood, urine, and seized materials.

The table below summarizes the key properties of this compound as an analytical reference standard.

PropertyValue
Chemical Formula C₁₂H₁₆ClN
Molecular Weight 209.72 g/mol
CAS Number 1401931-13-1
Appearance Crystalline solid or oil
Purity Typically ≥98%
Common Analytical Use Reference standard for NPS analysis

The availability of this compound as a certified reference material allows forensic and research laboratories to:

Develop and validate new analytical methods for emerging illicit drugs.

Ensure the accuracy and comparability of results between different laboratories.

Conduct metabolic studies to identify the breakdown products of related compounds in the body.

Integration into Chemoinformatic and Computational Drug Discovery Pipelines for Analog Generation

In the absence of extensive experimental data, chemoinformatic and computational tools offer a powerful approach to exploring the potential of a molecule like this compound. These methods can be used to generate virtual libraries of analogs and predict their biological activities and physicochemical properties, thereby guiding future synthetic efforts.

The structure of this compound can be used as a query in chemoinformatic databases to identify known compounds with similar structural features. This can provide insights into the potential biological targets and therapeutic applications of this chemical scaffold.

Furthermore, the compound can be used as a seed structure for computational analog generation. In this process, virtual modifications are made to the parent molecule, such as adding, removing, or replacing functional groups. The resulting virtual library of analogs can then be screened in silico against models of biological targets to identify promising candidates for synthesis and experimental testing.

Key computational approaches where this compound could be utilized include:

Virtual Screening: The 3D structure of the compound can be used to screen large libraries of molecules for those with complementary shapes and chemical properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a set of analogs with known biological activities were to be synthesized, QSAR models could be developed to correlate their structural features with their activity, enabling the design of more potent compounds.

ADME/Tox Prediction: Computational models can be used to predict the pharmacokinetic and toxicological properties of the compound and its potential analogs, helping to prioritize candidates with favorable drug-like properties.

Future Prospects for Academic Exploration in Advanced Organic Synthesis and Chemical Biology

Beyond its current applications, this compound and its structural motifs hold promise for future academic research in advanced organic synthesis and chemical biology.

In the field of advanced organic synthesis , the N-arylmethylamine framework is a versatile platform for developing novel synthetic methodologies. rsc.org The C-N and C-H bonds within the molecule could be targeted for functionalization using modern catalytic methods, leading to the efficient construction of complex molecular architectures. Researchers might explore new ways to synthesize this and related compounds, or use it as a starting material for transformations that are currently challenging.

In chemical biology , small molecules are essential tools for probing biological processes. youtube.com A molecule like this compound could serve as a starting point for the development of chemical probes. nih.govnih.gov By attaching reporter tags such as fluorescent dyes or biotin (B1667282) to the core structure, researchers could create tools to visualize and study the interactions of this chemical scaffold with proteins and other biomolecules within cells. artmolecule.fr Such probes could help to identify the biological targets of this class of compounds and elucidate their mechanism of action. chemicalprobes.org The development of selective chemical probes based on this scaffold could open new avenues for understanding complex biological systems and identifying novel therapeutic targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.